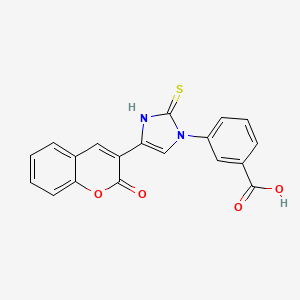
3-(4-(2-oxo-2H-chromen-3-yl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative that combines structural motifs of coumarin, thiazole, and imidazole, which are known for their biological activities. The coumarin core is a common feature in natural products and pharmaceuticals, often associated with antimicrobial and enzyme inhibitory properties . Thiazole, a sulfur and nitrogen-containing heterocycle, is frequently found in compounds with various biological activities, including antimicrobial properties . Imidazole derivatives are also well-known in medicinal chemistry, with applications ranging from antimicrobial to antifungal agents .
Synthesis Analysis
The synthesis of related coumarin-thiazole derivatives typically involves multi-step reactions, starting from basic heterocyclic compounds and employing various reagents and catalysts to introduce the desired functional groups. For instance, the synthesis of 3-(2-(benzylideneamino)thiazol-4-yl)-2H-chromen-2-ones involves NMR spectroscopy to establish the structures of the compounds . Another example is the synthesis of 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2H-chromen-2-one derivatives using cesium carbonate, which showcases a simple and efficient protocol . These methods could potentially be adapted to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, IR, and MS. For example, the structure of a coumarin-thiazole derivative was confirmed by its spectral data . Additionally, single-crystal X-ray diffraction is used to elucidate the crystal structure of compounds, providing detailed information about the arrangement of atoms within the molecule .
Chemical Reactions Analysis
Compounds containing coumarin, thiazole, and imidazole units can participate in various chemical reactions. These reactions are typically used to further modify the core structure or to introduce additional substituents that can enhance the biological activity of the compound. For example, Vilsmeier–Haack formylation has been used to obtain new Schiff's base and 2-azetidinone derivatives of a related chromen-2-one compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of multiple heterocyclic rings can affect the compound's solubility, stability, and reactivity. For instance, the antimicrobial activity of a coumarin-thiazole derivative was enhanced when incorporated into polyurethane varnish, indicating that the physical properties of the compound can be manipulated for specific applications . Additionally, the photoluminescence property of a Cd(II) complex constructed with a related imidazole derivative was studied, suggesting potential applications in materials science .
Scientific Research Applications
Synthesis and Chemical Properties
6H-Benzo[c]chromen-6-ones, including structures related to 3-(4-(2-oxo-2H-chromen-3-yl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid, are core structures in secondary metabolites with significant pharmacological importance. Synthetic protocols for such compounds involve Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), and metal or base-catalyzed cyclization, highlighting the chemical versatility and the potential for generating a variety of biologically active derivatives (Mazimba, 2016).
Antioxidant and Anti-inflammatory Properties
The antioxidant capacity of compounds structurally similar to 3-(4-(2-oxo-2H-chromen-3-yl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid has been studied, showing that some antioxidants can form coupling adducts with ABTS•+, which may undergo further oxidative degradation. This suggests potential for compounds with chromen-3-yl groups to act as antioxidants, although the specificity and relevance of these reactions for the compound would require further study (Ilyasov et al., 2020).
Benzofused thiazole derivatives, which are structurally related to parts of the target compound, have been evaluated for their in vitro antioxidant and anti-inflammatory activities. These studies demonstrate the pharmacological potential of such structures in developing therapeutic agents, including those with anticancer, anti-inflammatory, antioxidant, and antiviral properties (Raut et al., 2020).
Biological Activity of Benzoic Acid Derivatives
Benzoic acid derivatives, a crucial part of the compound's structure, have been shown to regulate gut functions and exhibit antibacterial and antifungal properties. Studies involving benzoic acid and its derivatives in foods and feeds demonstrate the promotion of gut functions, including digestion, absorption, and barrier enhancement. This suggests potential health benefits from appropriate levels of benzoic acid derivatives (Mao et al., 2019).
Mechanism of Action
Target of Action
It’s worth noting that the identification of a compound’s target is a complex process that involves various experimental techniques .
Mode of Action
The mode of action of the compound is not directly stated in the available resources. The compound’s interaction with its targets and the resulting changes are subject to further investigation. It’s important to note that understanding the mode of action of a compound can provide valuable insights into its therapeutic potential .
Biochemical Pathways
Biochemical pathways are complex networks of chemical reactions that occur within a cell, and understanding how a compound interacts with these pathways can shed light on its potential effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound, which is a key factor in its therapeutic efficacy .
Result of Action
These effects can provide valuable insights into the compound’s potential therapeutic applications .
Action Environment
Environmental factors can significantly impact the behavior of a compound, and understanding these influences can be crucial for optimizing its use .
properties
IUPAC Name |
3-[5-(2-oxochromen-3-yl)-2-sulfanylidene-1H-imidazol-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4S/c22-17(23)12-5-3-6-13(8-12)21-10-15(20-19(21)26)14-9-11-4-1-2-7-16(11)25-18(14)24/h1-10H,(H,20,26)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQNIKFTQMJDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN(C(=S)N3)C4=CC=CC(=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

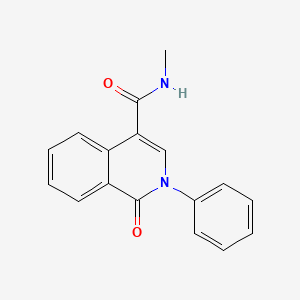
![tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2526425.png)
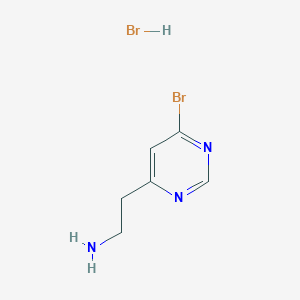
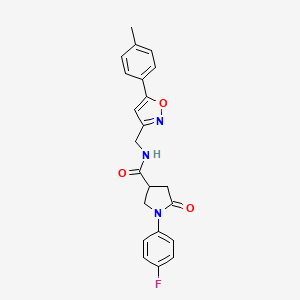
![1-(2-(3,4-Dimethylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2526430.png)
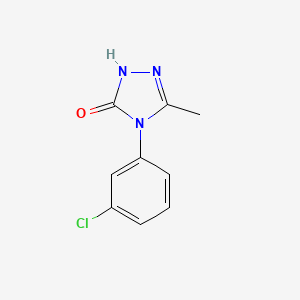
![N-(benzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide](/img/structure/B2526434.png)

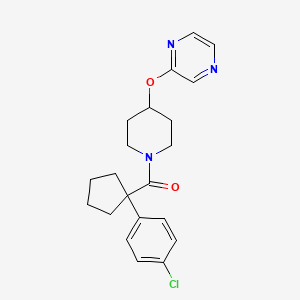
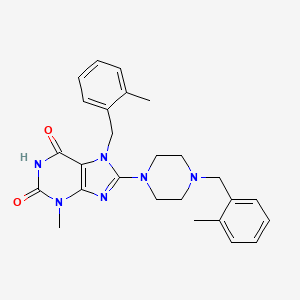

![N,1-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]imidazole-4-sulfonamide](/img/structure/B2526443.png)

![3-[(4-fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2526446.png)